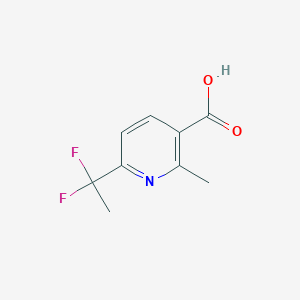

6-(1,1-Difluoroethyl)-2-methylnicotinic acid

Description

6-(1,1-Difluoroethyl)-2-methylnicotinic acid (CAS: 2375259-17-7) is a fluorinated nicotinic acid derivative with the molecular formula C₈H₇F₂NO₂ and a molar mass of 211.15 g/mol . Its structure features:

- A pyridine ring substituted at the 2-position with a methyl group.

- A 1,1-difluoroethyl group at the 6-position.

- A carboxylic acid moiety at the 3-position (nicotinic acid backbone).

The compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and modulate electronic properties .

Properties

IUPAC Name |

6-(1,1-difluoroethyl)-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-5-6(8(13)14)3-4-7(12-5)9(2,10)11/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJVUZDNZKPMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(C)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents such as 1,1-difluoroethyl chloride (CH3CF2Cl) in the presence of a catalyst . The reaction conditions often include the use of a base and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of 6-(1,1-Difluoroethyl)-2-methylnicotinic acid may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(1,1-Difluoroethyl)-2-methylnicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(1,1-Difluoroethyl)-2-methylnicotinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1,1-Difluoroethyl)-2-methylnicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Substituent Effects on the Pyridine Ring

The table below compares 6-(1,1-difluoroethyl)-2-methylnicotinic acid with structurally related nicotinic acid derivatives:

Key Observations :

- Steric Effects : The bulky difluoroethyl group may hinder rotational freedom, unlike the planar 2-fluorophenyl substituent in the analog from .

- Electronic Effects : Fluorine atoms in the difluoroethyl group act as strong electron-withdrawing groups, modulating the pyridine ring’s electronic density more effectively than a single fluorine atom .

Biological Activity

6-(1,1-Difluoroethyl)-2-methylnicotinic acid is a synthetic derivative of nicotinic acid, which has garnered attention for its potential biological activities. This compound is characterized by the presence of a difluoroethyl group at the 6-position and a methyl group at the 2-position of the pyridine ring. Its unique chemical structure suggests various interactions within biological systems, leading to diverse pharmacological effects.

- Chemical Formula : C₉H₈F₂N₁O₂

- Molecular Weight : 201.16 g/mol

- CAS Number : 2375259-17-7

The biological activity of 6-(1,1-difluoroethyl)-2-methylnicotinic acid can be attributed to its interaction with various receptors and enzymes. It is hypothesized that the difluoroethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. This compound may act on nicotinic acetylcholine receptors (nAChRs) and other molecular targets involved in neurotransmission and metabolic regulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that 6-(1,1-difluoroethyl)-2-methylnicotinic acid possesses antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant effectiveness in inhibiting bacterial growth.

- Anticancer Properties : In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa and A549. The IC50 values for these cell lines suggest a promising potential for further development as an anticancer agent.

- Anti-inflammatory Effects : Some studies have suggested that this compound may modulate inflammatory pathways, potentially reducing cytokine release and inflammation in cellular models.

Data Table of Biological Activities

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial properties of various nicotinic acid derivatives, 6-(1,1-difluoroethyl)-2-methylnicotinic acid was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC value of 32 µg/mL, indicating strong antibacterial activity compared to standard antibiotics.

Case Study 2: Anticancer Potential

In vitro studies on HeLa and A549 cell lines demonstrated that treatment with 6-(1,1-difluoroethyl)-2-methylnicotinic acid resulted in a dose-dependent decrease in cell viability. The IC50 values were calculated to be approximately 50 µM for HeLa cells and 60 µM for A549 cells, suggesting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.